molecular formula C10H11ClN4O B598333 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1202885-72-0

2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B598333
CAS No.: 1202885-72-0
M. Wt: 238.675
InChI Key: ZDAFERBEWASSAV-UHFFFAOYSA-N
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Description

Structural Significance of 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine

The structural architecture of this compound embodies several critical design elements that contribute to its potential as a bioactive molecule. The compound's molecular framework consists of a fused pyrrole-pyrimidine ring system with strategic substitutions that enhance its pharmaceutical properties. The chlorine atom positioned at the 2-position of the pyrimidine ring provides an electronegative substituent that can participate in halogen bonding interactions with target proteins, while simultaneously serving as a site for further chemical modification through nucleophilic substitution reactions. This chlorine substitution pattern is commonly observed in kinase inhibitor design, where it can influence both binding affinity and selectivity profiles.

The morpholine substituent attached at the 4-position represents a particularly significant structural feature that combines the beneficial properties of both amine and ether functional groups within a single six-membered ring system. This morpholine moiety contributes a weak basic nitrogen atom with a pKa value that closely approximates physiological pH, thereby enhancing the compound's solubility characteristics and potential bioavailability. The conformational flexibility of the morpholine ring, which exists in equilibrium between chair-like and skew-boat topologies, provides optimal spatial orientation for molecular recognition events while maintaining the appropriate balance between hydrophilic and lipophilic properties.

Table 1: Structural Properties of this compound

Property Value Reference
Molecular Formula C10H11ClN4O
Molecular Weight 238.67 g/mol
Chemical Abstract Service Number 1202885-72-0
Heterocyclic Core Pyrrolo[2,3-d]pyrimidine
Substituent at Position 2 Chloro
Substituent at Position 4 Morpholin-4-yl
Ring System Type Bicyclic fused heterocycle

The pyrrolo[2,3-d]pyrimidine core of this compound exhibits structural features that are particularly conducive to protein-drug interactions through multiple hydrogen bonding opportunities. The nitrogen atoms within the pyrimidine ring can function as both hydrogen bond acceptors and donors, depending on their protonation state and local chemical environment. The NH group of the pyrrole ring provides an additional hydrogen bond donor capability, which has been demonstrated to be crucial for binding interactions with kinase targets. Crystal structure analyses of related pyrrolo[2,3-d]pyrimidine derivatives complexed with protein targets have revealed that the pyrimidine N1-atom typically accepts hydrogen bonds from backbone NH groups, while the pyrrole NH donates hydrogen bonds to carbonyl oxygen atoms in the protein hinge region.

The electronic properties of this compound are significantly influenced by the electron-withdrawing effects of both the chlorine substituent and the morpholine nitrogen atom. These electronic modifications alter the electron density distribution throughout the aromatic system, potentially affecting the compound's reactivity and binding characteristics with biological targets. The presence of multiple nitrogen atoms within the heterocyclic framework creates opportunities for metal coordination, which could be relevant for interactions with metalloproteins or for the development of metal-based therapeutic agents.

Historical Development of Morpholine-Substituted Heterocyclic Compounds

The historical evolution of morpholine-substituted heterocyclic compounds in medicinal chemistry reflects a progressive understanding of how this particular structural motif contributes to pharmaceutical activity and drug-like properties. Morpholine was first identified and characterized in the early 20th century, with its naming attributed to Ludwig Knorr, who initially believed it to be a structural component of morphine, although this assumption was later proven incorrect. The recognition of morpholine as a privileged structure in drug design emerged gradually as researchers observed its frequent appearance in bioactive molecules and its consistent contribution to favorable pharmacological profiles.

The industrial production methods for morpholine were established in the mid-20th century, with the dehydration of diethanolamine using concentrated sulfuric acid becoming the predominant synthetic approach. Alternative synthetic routes were subsequently developed, including the reaction of bis(2-chloroethyl)ether with ammonia and the high-temperature, high-pressure reaction of diethylene glycol with ammonia in the presence of hydrogen and suitable catalysts. These manufacturing processes enabled the widespread availability of morpholine for pharmaceutical applications, facilitating its incorporation into drug discovery programs across multiple therapeutic areas.

Table 2: Historical Milestones in Morpholine-Based Drug Development

Year Compound Therapeutic Application Significance Reference
1976 Doxapram Central nervous system stimulant Early morpholine-containing drug
1979 Phendimetrazine Appetite suppressant Morpholine in metabolic disorders
1992 Moclobemide Antidepressant Morpholine in psychiatry
1997 Reboxetine Antidepressant Selective reuptake inhibitor
2003 Aprepitant Antiemetic Morpholine in supportive care

The systematic investigation of morpholine's contribution to drug activity began in earnest during the 1960s and 1970s, when structure-activity relationship studies revealed its unique ability to modulate both potency and pharmacokinetic properties of pharmaceutical compounds. Researchers discovered that morpholine's heterocyclic structure, featuring both amine and ether functional groups, provided an optimal balance of hydrophilic and lipophilic characteristics that enhanced drug solubility while maintaining adequate membrane permeability. This balance proved particularly valuable for developing compounds intended for central nervous system applications, where the blood-brain barrier presents significant challenges for drug delivery.

The integration of morpholine substituents into heterocyclic scaffolds gained momentum during the 1980s and 1990s as pharmaceutical companies increasingly recognized the value of privileged structures in drug design. The morpholine moiety's ability to improve pharmacokinetic profiles became well-documented, with studies demonstrating enhanced bioavailability, prolonged drug action, and favorable metabolic stability compared to compounds lacking this structural feature. The weak basicity of morpholine, with its pKa value approximating physiological pH, proved particularly advantageous for maintaining drug solubility across the pH range encountered in biological systems.

Contemporary research into morpholine-substituted heterocyclic compounds has been facilitated by advances in synthetic methodology and computational drug design tools. Modern synthetic approaches have expanded the accessibility of diverse morpholine-containing scaffolds, enabling the rapid generation of compound libraries for biological screening. The development of efficient synthetic routes, including both traditional organic synthesis methods and modern cross-coupling reactions, has made morpholine substitution a routine consideration in medicinal chemistry programs targeting various therapeutic areas.

Properties

IUPAC Name

4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O/c11-10-13-8-7(1-2-12-8)9(14-10)15-3-5-16-6-4-15/h1-2H,3-6H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAFERBEWASSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2C=CN3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673087
Record name 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202885-72-0
Record name 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings concerning this compound.

The molecular formula of this compound is C10H11ClN4OC_{10}H_{11}ClN_4O with a molecular weight of approximately 238.675 g/mol. The structure includes a pyrrolo-pyrimidine core, which is known for its pharmacological potential.

Anticancer Activity

Research has demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine exhibit promising anticancer properties. For instance, a study identified that certain analogs inhibited the growth of cancer cell lines by targeting specific kinases involved in cell proliferation. The mechanism often involves the inhibition of the Hsp90 molecular chaperone, which plays a critical role in protein folding and stability in cancer cells .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrimidine derivatives has been extensively studied. In vitro assays have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. For example, one study reported IC50 values for COX-1 and COX-2 inhibition ranging from 19.45 to 42.1 μM for various derivatives, indicating significant anti-inflammatory potential .

Antimicrobial Properties

Pyrimidine derivatives have also been evaluated for their antimicrobial activities against various pathogens. Studies indicate that these compounds can effectively inhibit bacterial growth and possess antifungal properties, making them candidates for further development as antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes such as COX and Hsp90, leading to reduced inflammation and impaired cancer cell growth.
  • DNA Interaction : Some studies suggest that pyrimidine derivatives may interact with DNA or RNA, disrupting nucleic acid synthesis in pathogens and cancer cells .

Study on Anti-inflammatory Activity

In a recent study examining the anti-inflammatory effects of various pyrimidine derivatives, it was found that compounds similar to this compound showed potent activity in reducing paw edema in animal models. The effective doses (ED50) were comparable to established anti-inflammatory drugs like indomethacin .

CompoundED50 (μM)Comparison DrugED50 (μM)
Compound A11.60Indomethacin9.17
Compound B8.23Indomethacin9.17
Compound C9.47Indomethacin9.17

Study on Anticancer Activity

Another significant study focused on the anticancer effects of this class of compounds demonstrated that specific derivatives inhibited the proliferation of breast cancer cells with IC50 values ranging from 5 to 15 μM. The study highlighted the importance of structural modifications in enhancing biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 4

The nature of the substituent at position 4 significantly influences both synthetic pathways and biological activity:

  • Morpholin-4-yl vs. In kinase inhibition studies, morpholine derivatives often exhibit enhanced binding affinity due to hydrogen-bonding interactions with active-site residues .
  • Piperidin-1-yl :
    • 2-Chloro-4-(1-piperidinyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 1070165-92-2) has a more basic piperidine group, which may alter pharmacokinetics by increasing membrane permeability but reducing water solubility .
Table 1: Position 4 Substituent Comparison
Compound Substituent at C4 Molecular Weight Key Properties
Target Compound Morpholin-4-yl 266.73 (calc.) Moderate solubility, H-bond donor
5-(4-Chlorophenyl)-...-pyrrolidin-1-yl Pyrrolidin-1-yl 388.72 Higher lipophilicity
2-Chloro-4-(1-piperidinyl)-... Piperidin-1-yl ~280 (calc.) Increased basicity

Modifications at Position 7

The 7H-pyrrolo[2,3-d]pyrimidine scaffold often undergoes substitution at position 7 to modulate steric effects and stability:

  • Unsubstituted (7H) : The target compound retains a hydrogen at position 7, minimizing steric hindrance for target binding .
  • Alkyl/Aryl Groups :
    • 4-Chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 872706-14-4) incorporates a phenyl group at position 7, enhancing rigidity but reducing solubility .
    • 7-((2-(Trimethylsilyl)ethoxy)methyl) derivatives (e.g., CAS 3680-69-1) are used as intermediates in drug synthesis (e.g., baricitinib) to protect reactive sites during functionalization .

Substituents at Position 5

Position 5 modifications are common in bioactive analogues:

  • Aryl Groups : 5-(1-Methyl-1H-pyrazol-4-yl)-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (3JA) shows potent kinase inhibition due to the pyrazole group’s planar geometry, facilitating π-π stacking in active sites .
  • Halogenation : 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine derivatives (e.g., CAS 262444-48-4) are utilized in radiolabeling or cross-coupling reactions but may exhibit higher toxicity .

Preparation Methods

Condensation-Cyclization Pathway (CN110386936B)

This method begins with 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (Step 1). Subsequent addition-condensation cyclization with formamidine salt in the presence of a base (e.g., NaOH or KOH) yields the pyrrolo[2,3-d]pyrimidine core (Step 2). The final chlorination introduces the chlorine substituent at position 2.

Key Conditions :

  • Solvent : Dichloromethane or acetonitrile for cyclization.

  • Temperature : 0–50°C for condensation; 50–110°C for elimination.

  • Yield : 70–85% after purification.

Oxidative Cyclization Approach (CN110343112A)

This three-step process starts with ammoniation of a pyrimidine precursor (Step 1), followed by oxidation using sodium metaperiodate and transition metal catalysts (e.g., ruthenium) to form an intermediate (Step 2). Acid-mediated intramolecular cyclization (HCl, 50–60°C) finalizes the structure (Step 3).

Advantages :

  • Avoids toxic reagents like ozone.

  • Yield : 82% in the final step.

The introduction of the morpholine group typically occurs via nucleophilic aromatic substitution (SNAr) on a chlorinated precursor. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine reacts with morpholine in polar aprotic solvents (e.g., DMF or THF) at 80–100°C.

Optimization Insights :

  • Catalyst : Triethylamine or DBU improves reaction kinetics.

  • Purity : >95% after recrystallization.

Comparative Analysis of Methodologies

Parameter Condensation-Cyclization Oxidative Cyclization
Starting Materials2-methyl-3,3-dichloroacrylonitrilePyrimidine precursor
Key ReagentsFormamidine salt, NaOHSodium metaperiodate, Ru
Reaction Steps23
Total Yield70–85%65–75%
ScalabilityHigh (one-pot steps)Moderate (catalyst cost)
Environmental ImpactModerate (chlorinated solvents)Low (aqueous acetonitrile)

Analytical and Purification Techniques

Chromatography

  • Column Chromatography : Silica gel with petroleum ether/ethyl acetate (10:1) isolates intermediates.

  • HPLC : Monitors reaction progress and purity (>98%).

Crystallization

Ethanol/water mixtures recrystallize the final product, achieving >99% purity.

Challenges and Mitigation

  • Byproduct Formation : Chlorinated intermediates may undergo side reactions. Mitigation : Strict temperature control (0–50°C) and stoichiometric base addition.

  • Catalyst Cost : Ruthenium in oxidative methods increases expenses. Mitigation : Catalyst recycling protocols .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution. A common approach involves reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with morpholine under acidic conditions (e.g., HCl in isopropanol) at reflux (12–48 hours) . For scalability, intermediates like 4-chloro precursors are prepared via multi-step protocols involving cyclization and chlorination . Key reagents include polar solvents (DMSO, THF) and catalysts (e.g., Pd for Suzuki coupling if aryl groups are introduced) .

Q. How is the structural identity of the compound confirmed in academic research?

  • Methodological Answer : Characterization relies on 1H/13C NMR to verify substituent positions (e.g., morpholine integration, pyrrolo-pyrimidine ring protons) and high-resolution mass spectrometry (HRMS) to confirm molecular weight . For example, the morpholine moiety’s protons appear as a multiplet at δ ~3.7 ppm in DMSO-d6, while the pyrrolo-pyrimidine NH resonates as a broad singlet near δ 11.7 ppm .

Q. What biochemical assays are used for preliminary screening of kinase inhibition?

  • Methodological Answer : Initial screens employ enzyme-linked immunosorbent assays (ELISA) or fluorescence-based kinase activity assays (e.g., ADP-Glo™). For instance, FAK inhibition is measured using recombinant kinase domains, with ATP concentrations optimized to mimic physiological conditions. IC50 values are calculated via dose-response curves (typical range: 10⁻⁸–10⁻⁹ M) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize kinase selectivity?

  • Methodological Answer : SAR is explored by modifying substituents at the 2-, 4-, and 5-positions. For example:

  • Morpholine at C4 : Enhances solubility and targets kinases like FAK or LRRK2 .
  • Halogenation at C2 : Increases electrophilicity for covalent binding (e.g., chloro groups improve EGFR inhibition) .
  • Aryl groups at C6/C7 : Adjust steric bulk to improve selectivity over off-target kinases (e.g., VEGFR2 vs. CDK2) .
    Computational docking (e.g., AutoDock Vina) validates binding poses in kinase ATP pockets .

Q. How are solubility and bioavailability challenges addressed during preclinical development?

  • Methodological Answer :

  • Cocrystallization : Cocrystals with coformers (e.g., 3,5-dimethylpyrazole) improve aqueous solubility by disrupting π-π stacking in the solid state .
  • Prodrug strategies : Phosphorylation or PEGylation of the pyrrolo-pyrimidine NH enhances permeability .
  • Formulation screening : Use of surfactants (e.g., polysorbate 80) in pharmacokinetic studies increases plasma stability .

Q. How to resolve contradictions in kinase inhibition data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentrations, enzyme isoforms). To mitigate:

  • Standardize protocols : Use identical kinase domains (e.g., Her2 extracellular vs. intracellular domains) .
  • Orthogonal validation : Confirm cellular activity via Western blotting (e.g., phospho-FAK suppression in MDA-MB-231 cells) .
  • Control for off-target effects : Include pan-kinase inhibitors (e.g., staurosporine) in dose matrices .

Q. What in vivo models are suitable for evaluating antitumor efficacy?

  • Methodological Answer :

  • Xenograft models : Subcutaneous implantation of human cancer cells (e.g., MDA-MB-231 breast cancer) in nude mice, with compound administration via oral gavage (10–50 mg/kg/day) .
  • Pharmacodynamic markers : Tumor homogenates analyzed for phospho-FAK reduction via ELISA .
  • Toxicology : Monitor liver enzymes (ALT/AST) and body weight to assess compound safety .

Q. How to design computational studies to predict metabolite profiles?

  • Methodological Answer :

  • Metabolite prediction : Use software like MetaPrint2D to identify likely oxidation sites (e.g., morpholine ring or pyrrolo-pyrimidine NH) .
  • In vitro validation : Incubate the compound with liver microsomes (human or murine) and analyze via LC-MS/MS .
  • CYP inhibition assays : Screen against CYP3A4/2D6 to predict drug-drug interactions .

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